molecular formula C19H15N5O B336256 2-(2H-1,2,3-benzotriazol-2-yl)-N'-(1-naphthylmethylene)acetohydrazide

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(1-naphthylmethylene)acetohydrazide

Katalognummer: B336256
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: KMFSSVLGOZCIMO-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization, due to their ability to absorb ultraviolet light. The compound’s unique structure, which includes both benzotriazole and naphthalene moieties, makes it a subject of interest in various scientific research areas.

Eigenschaften

Molekularformel

C19H15N5O

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-(benzotriazol-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15N5O/c25-19(13-24-22-17-10-3-4-11-18(17)23-24)21-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,21,25)/b20-12+

InChI-Schlüssel

KMFSSVLGOZCIMO-UDWIEESQSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C4C=CC=CC4=N3

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CN3N=C4C=CC=CC4=N3

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C4C=CC=CC4=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(2H-benzotriazol-2-yl)acetohydrazide, which is then reacted with naphthaldehyde under specific conditions to form the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of high-performance materials that require UV protection.

Wirkmechanismus

The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its ability to absorb ultraviolet light, thereby preventing UV-induced degradation of materials. The compound’s benzotriazole moiety plays a crucial role in this process by absorbing UV radiation and dissipating the energy as heat. This protective mechanism is particularly valuable in applications where long-term exposure to sunlight is a concern.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
  • 2-(2H-benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol

Uniqueness

Compared to similar compounds, 2-(2H-benzotriazol-2-yl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide stands out due to its unique combination of benzotriazole and naphthalene moieties. This structural feature enhances its UV-absorbing capabilities and broadens its range of applications, making it a versatile compound in various fields of research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.